

# Heptyltriphenylphosphonium bromide molecular weight and formula

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## Compound of Interest

Compound Name: *Heptyltriphenylphosphonium  
bromide*

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## Heptyltriphenylphosphonium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

**Heptyltriphenylphosphonium bromide** is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. This technical guide provides an in-depth look at its core properties, synthesis, and applications.

### Core Properties

The fundamental molecular and physical properties of **heptyltriphenylphosphonium bromide** are summarized below.

Property	Value
Molecular Formula	C <sub>25</sub> H <sub>30</sub> BrP
Molecular Weight	441.4 g/mol [1]
CAS Number	13423-48-8
Appearance	White to off-white crystalline powder
Melting Point	173-176 °C

## Experimental Protocols

### Synthesis of Heptyltriphenylphosphonium Bromide

The synthesis of **heptyltriphenylphosphonium bromide** is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromoheptane.

Materials:

- Triphenylphosphine (Ph<sub>3</sub>P)
- 1-Bromoheptane (C<sub>7</sub>H<sub>15</sub>Br)
- Toluene or other suitable anhydrous solvent
- Stirring apparatus
- Reflux condenser
- Heating mantle
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in an appropriate volume of anhydrous toluene.

- Add a molar equivalent of 1-bromoheptane to the solution.
- Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.
- Upon completion, the product, **heptyltriphenylphosphonium bromide**, will precipitate out of the solution as a white solid.
- Allow the mixture to cool to room temperature.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
- Dry the purified **heptyltriphenylphosphonium bromide** under vacuum.

## The Wittig Reaction using Heptyltriphenylphosphonium Bromide

**Heptyltriphenylphosphonium bromide** is a precursor to the corresponding ylide, which is the key reactive species in the Wittig reaction. The ylide is typically generated in situ by treatment with a strong base.

Materials:

- **Heptyltriphenylphosphonium bromide**
- A strong base (e.g., n-butyllithium, sodium hydride, or sodium amide)
- Anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether)
- An aldehyde or ketone
- Inert atmosphere (e.g., nitrogen or argon)
- Stirring apparatus

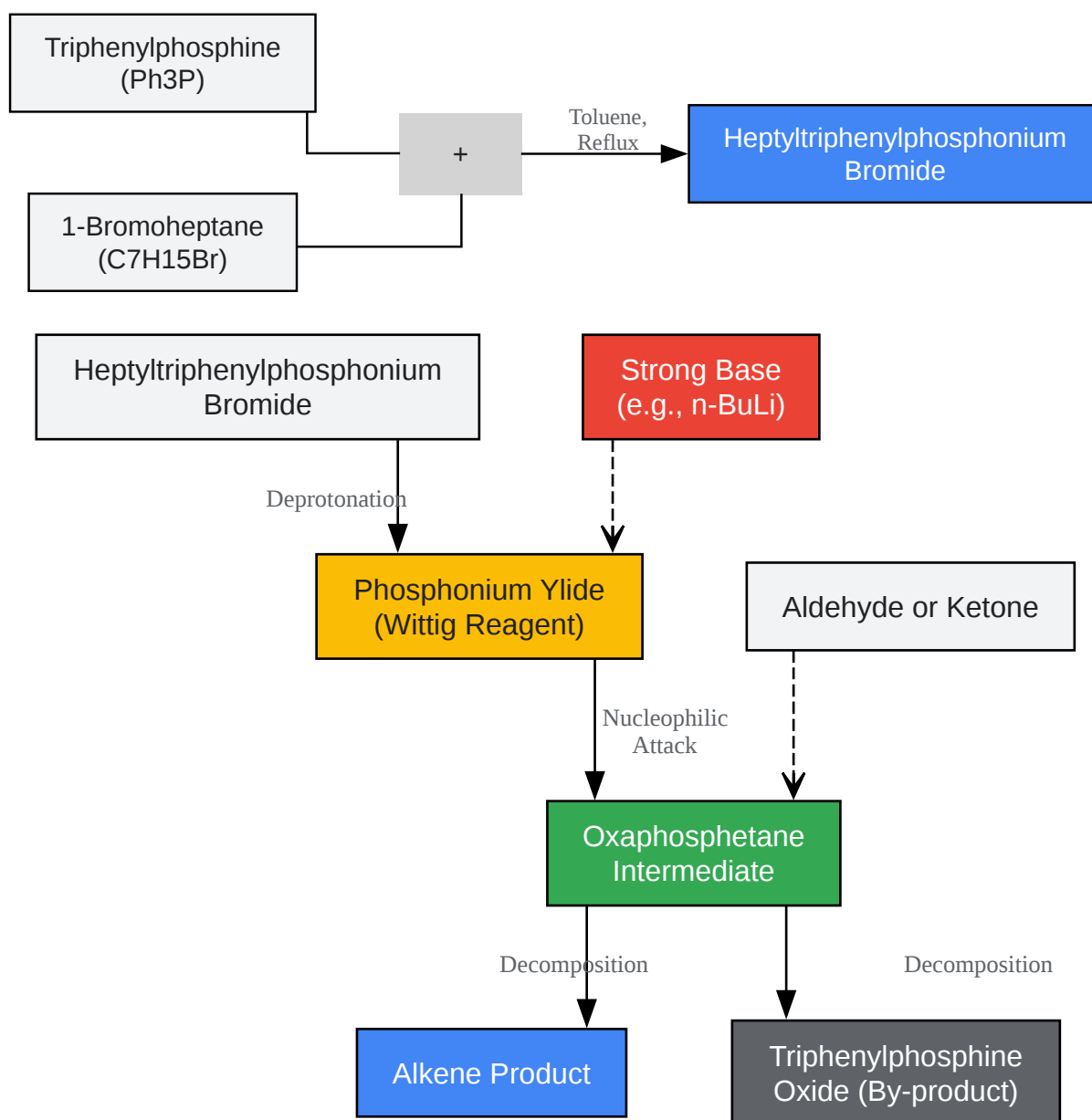
- Apparatus for addition (e.g., dropping funnel)

Procedure:

- Suspend **heptyltriphenylphosphonium bromide** in an anhydrous, aprotic solvent under an inert atmosphere.
- Cool the suspension in an ice bath.
- Slowly add one equivalent of a strong base to the suspension to form the deep red or orange colored ylide.
- To the resulting ylide solution, add the desired aldehyde or ketone dissolved in a minimal amount of the same anhydrous solvent. The addition is typically done dropwise at a low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
- The resulting crude product, an alkene, can be purified by column chromatography. The by-product, triphenylphosphine oxide, can also be removed during this purification step.

## Visualizing the Synthesis

The following diagram illustrates the synthetic pathway for producing **heptyltriphenylphosphonium bromide**.



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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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